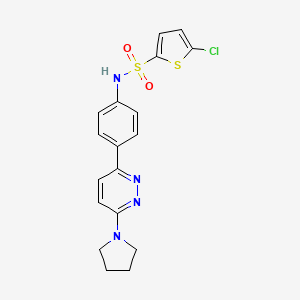

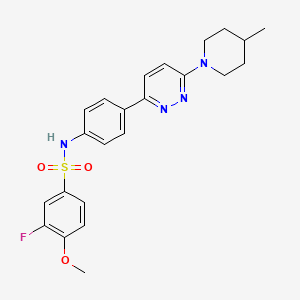

![molecular formula C20H20FN5O B3413612 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide CAS No. 946244-88-8](/img/structure/B3413612.png)

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide

Vue d'ensemble

Description

This compound is a complex organic molecule. It contains functional groups such as amide and fluorobenzene, which are common in many pharmaceuticals and synthetic organic compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the formation of amide bonds, which can be achieved through various methods, including direct amide coupling or acylation of amines . The presence of the pyrimidine ring suggests that a cyclization reaction may be involved in its synthesis .Molecular Structure Analysis

The molecular structure of similar compounds often involves various intermolecular interactions that stabilize the molecule, such as hydrogen bonding . The presence of the fluorine atom suggests that there may be strong electronegative effects influencing the molecule’s structure and reactivity .Chemical Reactions Analysis

The reactivity of similar compounds can be influenced by various factors, including the presence of electron-donating and electron-withdrawing groups, the stability of the formed intermediates, and the specific conditions under which the reaction is carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely and depend on their specific molecular structures . These properties can include melting point, boiling point, solubility in various solvents, and stability under different conditions .Mécanisme D'action

Target of Action

TCMDC-124724, also known as N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide, primarily targets the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS) . PfAsnRS is a crucial enzyme involved in protein translation in the malaria-causing parasite Plasmodium falciparum .

Mode of Action

TCMDC-124724 acts as an inhibitor of PfAsnRS. It inhibits protein translation and activates the amino acid starvation response in the parasite . The compound is a pro-inhibitor, and its inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-124724 adduct .

Biochemical Pathways

The primary biochemical pathway affected by TCMDC-124724 is the protein translation pathway in Plasmodium falciparum. By inhibiting PfAsnRS, TCMDC-124724 disrupts the charging of tRNA with asparagine, a critical step in protein synthesis . This disruption leads to an amino acid starvation response, which can be detrimental to the parasite .

Pharmacokinetics

Given its potent activity against parasite cultures and low mammalian cell toxicity, it is likely to have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular effect of TCMDC-124724’s action is the formation of an Asn-TCMDC-124724 adduct that inhibits PfAsnRS . On a cellular level, this results in the disruption of protein synthesis and the activation of an amino acid starvation response in Plasmodium falciparum . This can lead to the death of the parasite, making TCMDC-124724 a potential antimalarial agent .

Action Environment

The action of TCMDC-124724 is influenced by the biochemical environment of the Plasmodium falciparum parasite. Factors such as the availability of asparagine and the presence of other proteins may affect the compound’s efficacy . Additionally, the compound’s stability could be influenced by factors such as pH and temperature, although further studies are needed to confirm this.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide is a potent and selective inhibitor of ROS1, making it an ideal tool for studying the role of ROS1 in cancer biology. However, as with any experimental tool, there are limitations to its use. For example, this compound may not be effective in all ROS1-positive cancer cells, and its efficacy may be influenced by factors such as the expression level of ROS1 and the presence of other genetic alterations.

Orientations Futures

There are several future directions for research on N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in ROS1-positive cancer cells. Another area of interest is the identification of biomarkers that can predict response to this compound and other ROS1 inhibitors. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in patients with ROS1-positive NSCLC and other ROS1-positive cancers.

Applications De Recherche Scientifique

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide has been extensively studied in preclinical models of ROS1-positive cancer, including NSCLC. In vitro studies have shown that this compound inhibits ROS1 activity with nanomolar potency and selectively inhibits the growth of ROS1-positive cancer cells. In vivo studies have demonstrated that this compound inhibits tumor growth in xenograft models of ROS1-positive NSCLC.

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific physical and chemical properties, as well as how they are handled and used . Proper safety measures should always be taken when working with chemicals, including the use of appropriate personal protective equipment and adherence to safe handling procedures .

Propriétés

IUPAC Name |

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O/c1-13-11-18(26(2)3)25-20(22-13)24-17-9-7-16(8-10-17)23-19(27)14-5-4-6-15(21)12-14/h4-12H,1-3H3,(H,23,27)(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKMNWKIPGGDLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

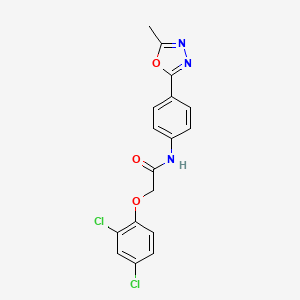

![N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B3413555.png)

![N-(3-fluorophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413567.png)

![N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B3413575.png)

![5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3413577.png)

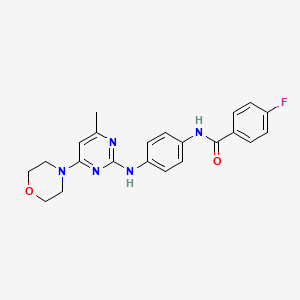

![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B3413592.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B3413599.png)

![2,5-dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B3413635.png)